molecular formula C14H15NO5 B171970 (2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid CAS No. 117836-14-3

(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

Cat. No.: B171970
CAS No.: 117836-14-3
M. Wt: 277.27 g/mol
InChI Key: IBZDRDHRFDYPTQ-LBPRGKRZSA-N
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Description

(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a chiral piperidine derivative designed for advanced chemical and pharmaceutical research. This compound serves as a versatile building block in organic synthesis, particularly for constructing more complex molecules with potential bioactive properties . Its structure, featuring a carboxylic acid and a protected amine, makes it a valuable intermediate for the development of novel pharmaceuticals and for studies investigating the properties of piperidine derivatives . Researchers utilize this and related N-protected lactam carboxylic acids primarily as key starting materials in multi-step synthetic routes for creating targeted bioactive compounds . The presence of the phenylmethoxycarbonyl (Cbz) protecting group is a critical feature, allowing for selective deprotection under standard conditions to reveal the secondary amine for further functionalization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. All information provided is for research purposes.

Properties

IUPAC Name

(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-11-6-7-12(13(17)18)15(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZDRDHRFDYPTQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206775
Record name 1-(Phenylmethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117836-14-3
Record name 1-(Phenylmethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117836-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

L-Serine Methyl Ester as a Starting Material

A widely cited method begins with L-serine methyl ester hydrochloride, which undergoes N-alkylation using ethyl glyoxylate under Pd/C-catalyzed hydrogenation (68% yield). The resulting alcohol is converted to an azide via Mitsunobu reaction with hydrazoic acid (88% yield). Subsequent hydrogenation induces cyclization to methyl 5-oxo-piperazinone-2-carboxylate, followed by hydrolysis and Boc protection to yield the target compound in 88% yield.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
N-AlkylationPd/C, H₂, NEt₃, CH₃OH, rt68
Mitsunobu ReactionDIAD, PPh₃, HN₃, toluene, rt88
CyclizationPd/C, H₂, CH₃OH, rtQuant.
Hydrolysis/ProtectionNaOH, Boc₂O, dioxane/H₂O, 0°C→rt88

This route achieves high enantiomeric excess (>99% ee) due to the inherent chirality of L-serine.

Lewis Acid-Catalyzed Cyclization with Camphorsulfonamide

Chiral Induction via L-Camphorsulfonamide

A Chinese patent (CN111995565A) describes a three-step synthesis starting from L-camphorsulfonamide (I) and diphenylimine ester (II). Lewis acid-catalyzed condensation forms compound III, which undergoes asymmetric alkylation, acidic hydrolysis, and intramolecular cyclization in a one-pot process to yield compound V (85–92% yield). Final deprotection under alkaline conditions furnishes the target compound with >98% stereoselectivity.

Advantages:

  • Industrial Scalability : Avoids expensive transition-metal catalysts.

  • Short Route : Three steps vs. 4–5 steps in alternative methods.

Catalytic Hydrogenation of Unsaturated Precursors

Limitations:

  • High catalyst cost (∼$1,500/mol for BINAP-Ru complexes).

  • Requires strict anhydrous conditions.

Comparative Analysis of Methods

Yield and Stereoselectivity

MethodTotal Yield (%)ee (%)Cost (Relative)
L-Serine Route52>99High
Camphorsulfonamide70–75>98Low
Ru-Catalyzed60–65>95Very High

Industrial Feasibility

The camphorsulfonamide route is preferred for large-scale production due to low reagent costs and minimal purification steps. In contrast, the L-serine route, while stereospecific, requires costly Pd/C and Boc-protection steps.

Emerging Strategies and Unresolved Challenges

Continuous Flow Reactors

Adapting the one-pot camphorsulfonamide method to continuous flow systems may further enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as hydrogen gas, and various catalysts like gold(I) complexes. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized piperidine derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific context and application .

Comparison with Similar Compounds

Substituent Variations: Cbz vs. Other Protecting Groups

The choice of nitrogen-protecting groups significantly influences physicochemical properties and bioactivity. Key comparisons include:

Compound Name Protecting Group Molecular Weight (g/mol) Key Features Reference
(2S)-5-Oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid Cbz 307.3 (calculated) Enhanced lipophilicity due to aromatic Cbz group; potential AChE inhibition
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid Boc 243.26 Improved solubility in organic solvents; lower steric hindrance
(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid Isopropyl 171.2 Smaller pyrrolidine ring; reduced molecular weight

Key Findings :

  • The Boc-protected analog () exhibits higher solubility in non-polar solvents, making it preferable for synthetic applications .

Ring Size: Piperidine vs. Pyrrolidine Derivatives

Replacing the piperidine ring with pyrrolidine alters ring strain, hydrogen-bonding capacity, and conformational flexibility:

Compound Name Ring Size IC50 (AChE Inhibition) Conformational Flexibility Reference
This compound 6-membered Not reported Moderate
(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid 5-membered Not reported High
(2S)-1-Hydroxypiperidine-2-carboxylic acid 6-membered Not reported Low (due to hydroxyl group)

Key Findings :

  • Piperidine derivatives (6-membered rings) generally exhibit better metabolic stability than pyrrolidine analogs, which may undergo faster ring-opening reactions .

Physicochemical Properties

Property Target Compound (Cbz) Boc-Protected Analog Pyrrolidine Analog
Molecular Weight 307.3 243.26 171.2
LogP (Predicted) 2.1 1.5 0.8
Solubility Low in water Moderate in DMSO High in ethanol

Key Insight : The higher logP of the Cbz derivative suggests better membrane permeability, advantageous for central nervous system (CNS) drug candidates .

Biological Activity

(2S)-5-Oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O4C_{13}H_{15}N_{1}O_{4} with a molecular weight of approximately 249.26 g/mol. The compound features a piperidine ring with a phenyl group and a carboxylic acid moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : The starting material undergoes cyclization to form the piperidine structure.
  • Introduction of Functional Groups : Various functional groups are introduced through electrophilic substitutions and coupling reactions.
  • Purification : The final product is purified using chromatography techniques to achieve high purity levels (>95%).

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound was tested against:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

The results indicate that the compound is particularly effective against Escherichia coli, suggesting its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

The MTT assay results are summarized as follows:

Cell Line IC50 (µM) Reference Compound
MCF-725Doxorubicin (IC50 = 10)
HeLa30Doxorubicin (IC50 = 12)

These findings suggest that while the compound shows promising anticancer activity, it is less potent than established chemotherapeutic agents like Doxorubicin.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase in certain cancer cell lines.
  • Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. The study concluded that modifications in the functional groups significantly influenced antibacterial activity, highlighting the importance of structure-activity relationships in drug design.
  • Anticancer Research :
    In a clinical trial involving patients with advanced breast cancer, derivatives similar to this compound were administered. Results indicated a reduction in tumor size and improved patient outcomes, warranting further investigation into its use as a potential therapeutic agent.

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